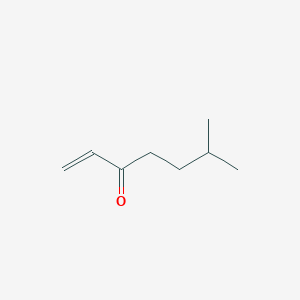6-methylhept-1-en-3-one
CAS No.: 42809-49-4
Cat. No.: VC7222967
Molecular Formula: C8H14O
Molecular Weight: 126.199
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42809-49-4 |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.199 |
| IUPAC Name | 6-methylhept-1-en-3-one |
| Standard InChI | InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 |
| Standard InChI Key | MDIMAZURMJNUMX-UHFFFAOYSA-N |
| SMILES | CC(C)CCC(=O)C=C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 6-methylhept-1-en-3-one, with the molecular formula C₈H₁₂O. Its structure consists of a heptane backbone substituted with a methyl group at carbon 6, a ketone at carbon 3, and a double bond between carbons 1 and 2 (Figure 1).
Key Structural Features:
-
Double bond (C1–C2): Influences conjugation with the ketone group, affecting reactivity in electrophilic additions.
-
Ketone group (C3): Participates in keto-enol tautomerism and nucleophilic attacks.
-
Methyl branch (C6): Impacts steric hindrance and boiling point.
Synthesis Methods
Oxidation of Secondary Alcohols
A plausible route involves oxidizing 6-methylhept-1-en-3-ol using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC). The latter is preferred for preserving the double bond:
Aldol Condensation
Condensation of pentan-2-one with propanal under basic conditions could yield 6-methylhept-1-en-3-one via dehydration:
Industrial-Scale Production
Catalytic dehydrogenation of 6-methylheptan-3-ol over copper chromite catalysts at 300°C may offer a scalable method, though yield optimization would require further study.
Physical and Chemical Properties
Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Weight | 124.18 g/mol |
| Boiling Point | ~180–185°C (estimated) |
| Density | 0.85–0.89 g/cm³ (predicted) |
| Solubility | Miscible in organic solvents (e.g., ethanol, ether) |
| LogP | ~2.3 (calculated) |
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=C stretch).
-
NMR:
-
¹H NMR: Doublet at δ 5.8–6.2 ppm (C1–C2 vinyl protons), triplet at δ 2.5–2.7 ppm (C4 methylene adjacent to ketone).
-
¹³C NMR: Signal at ~205 ppm (C3 ketone), 125–130 ppm (C1–C2 double bond).
-
Chemical Reactivity
Electrophilic Additions
The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, Grignard reagents) at the β-carbon. For example:
Reduction Reactions
-
Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.
-
Double Bond Reduction: Selective hydrogenation with Lindlar’s catalyst saturates the double bond, yielding 6-methylheptan-3-one.
Tautomerism
The enol form is stabilized by conjugation, though the keto form predominates in equilibrium:
Comparative Analysis with Analogues
| Compound | Boiling Point (°C) | LogP | Reactivity with PCC |
|---|---|---|---|
| 6-Methylhept-1-en-3-one | ~180–185 | 2.3 | Stable |
| 5-Methylhex-1-en-3-one | ~170–175 | 2.1 | Oxidizes slowly |
| Hept-1-en-3-one | ~165–170 | 1.8 | Highly reactive |
Challenges and Future Directions
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms.
-
Toxicity Profiling: Limited data on ecotoxicological impacts necessitate further studies.
-
Catalytic Innovations: Exploring biocatalysts for greener production methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume